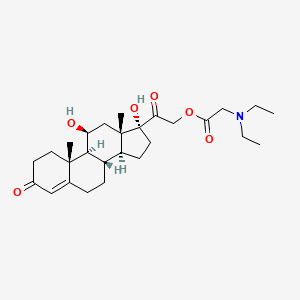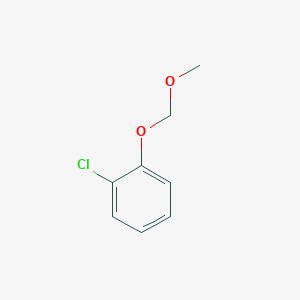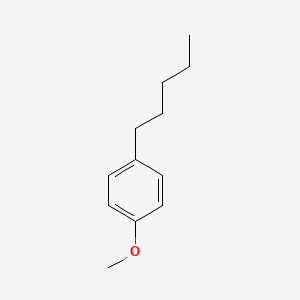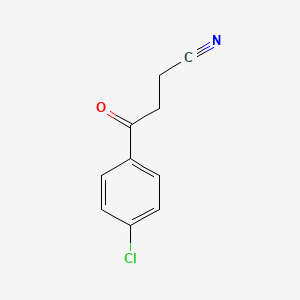
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is a chemical compound primarily used as a plasticizer in the production of various plastic products . This compound is a mixture of esters formed by combining hexanedioic acid with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves esterification reactions. Hexanedioic acid reacts with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol under acidic conditions to form the mixed esters . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The esters can react with other alcohols to form new esters and alcohols.
Oxidation: The esters can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Hexanedioic acid, decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is widely used in scientific research and industry due to its plasticizing properties . Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of flexible and durable plastic products.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness . The esters form intermolecular interactions with the polymer chains, which enhances the overall properties of the plastic products.
Comparación Con Compuestos Similares
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is unique due to its specific combination of esters, which provides a balance of flexibility and durability . Similar compounds include:
Hexanedioic acid, mixed esters with decanoic acid and octanoic acid: Provides similar plasticizing properties but may lack the same level of flexibility.
Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol: Offers good plasticizing properties but may not be as durable.
These comparisons highlight the unique combination of properties provided by hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol, making it a valuable compound in various applications .
Propiedades
Número CAS |
68130-55-2 |
|---|---|
Fórmula molecular |
C36H72O13 |
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H10O4.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
Clave InChI |
YCGWUEYSZNACHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
| 68130-55-2 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















